molecular formula C11H11NO B14646954 1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one CAS No. 55164-56-2

1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14646954
CAS No.: 55164-56-2
M. Wt: 173.21 g/mol
InChI Key: SGDZMXLMTJPWDY-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that belongs to the pyrrolone family. This compound is characterized by a five-membered lactam ring with a methyl group at the first position and a phenyl group at the third position. Pyrrolones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrolone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: N-oxides and hydroxylated derivatives.

    Reduction: Amines and reduced pyrrolone derivatives.

    Substitution: Substituted pyrrolones with various functional groups.

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Additionally, its interaction with cellular DNA and proteins can contribute to its anticancer properties .

Properties

CAS No.

55164-56-2

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-methyl-4-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C11H11NO/c1-12-8-7-10(11(12)13)9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

SGDZMXLMTJPWDY-UHFFFAOYSA-N

Canonical SMILES

CN1CC=C(C1=O)C2=CC=CC=C2

Origin of Product

United States

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